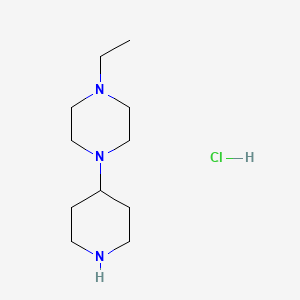

1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-4-piperidin-4-ylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.ClH/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHUOPCJAWPKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-79-3 | |

| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl)-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride: A Core Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperazine and piperidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, a heterocyclic compound with significant potential as a building block or lead candidate in drug discovery programs. We will dissect its molecular structure, outline its key physicochemical properties, present a robust synthetic pathway, and detail validated analytical methodologies for its characterization. This document is intended for researchers, chemists, and pharmacologists engaged in the development of novel therapeutics, offering both foundational data and field-proven insights to accelerate research and development efforts.

The Strategic Value of Piperazine and Piperidine Moieties in CNS Drug Design

The prevalence of piperazine and piperidine heterocycles in neuropharmacology is not coincidental. These six-membered rings offer a unique combination of properties that make them ideal for CNS-acting agents:

-

Favorable Physicochemical Profile: Their structure allows for a high degree of three-dimensional complexity while maintaining a low molecular weight, which is advantageous for oral bioavailability and blood-brain barrier penetration.

-

Tunable Basicity: The nitrogen atoms in these rings have pKa values that often result in significant ionization at physiological pH. This basicity is crucial for forming specific, high-affinity interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs) and ion channels.

-

Synthetic Tractability: The nitrogens provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Substitutions at the N1 and N4 positions of piperazine, for instance, can profoundly modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2]

Many successful drugs, including the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, feature a piperazine core, underscoring its importance in modulating monoamine pathways.[2] The compound 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride combines both of these critical scaffolds, presenting a unique framework for developing novel therapeutics.

Molecular Profile of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride

Chemical Structure and Nomenclature

The molecule consists of a piperidine ring linked at its 4-position to the N1 nitrogen of a piperazine ring. The N4 nitrogen of the piperazine ring is substituted with an ethyl group. The hydrochloride salt form enhances stability and aqueous solubility.

-

IUPAC Name: 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride

-

Molecular Formula: C₁₁H₂₄ClN₃[4]

-

SMILES: CCN1CCN(C2CCNCC2)CC1.[H]Cl[4]

Physicochemical and Computational Properties

A summary of the key properties is presented below. Experimental data for properties such as melting point and solubility are not widely published; therefore, computational predictions are included to guide formulation and experimental design.

| Property | Value | Source |

| Molecular Weight | 233.78 g/mol | [4][5] |

| Physical Form | Solid | [6] |

| Purity | ≥97% (Commercially available) | [4][5] |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | [4] |

| logP (Predicted) | 0.7977 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, sealed in dry conditions. | [4][5][7] |

Synthesis and Purification: A Validated Approach

The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is most efficiently achieved via reductive amination. This strategy is widely used in pharmaceutical chemistry for its reliability, high yields, and operational simplicity.

Retrosynthetic Analysis

The core C-N bond connecting the two heterocyclic rings can be traced back to a ketone and an amine, indicating a reductive amination pathway as the key synthetic step.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This two-step protocol is adapted from established methodologies for analogous structures and optimized for scalability and purity.[8]

Step 1: Reductive Amination to form N-Boc protected intermediate

-

Reactor Setup: To a clean, dry, nitrogen-purged reactor, add N-Boc-4-piperidone (1.0 eq), 1-ethylpiperazine (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/g of piperidone).

-

Imine Formation: Stir the mixture at room temperature (20-25°C) for 1-2 hours. The formation of the intermediate iminium ion is the rate-limiting step. Expertise Note: The slight excess of the amine drives the equilibrium towards iminium formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C. Trustworthiness Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting ketone, minimizing side products.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the crude intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Acidification: While stirring, slowly add a saturated solution of hydrogen chloride (HCl) in methanol or a solution of HCl in diethyl ether (2.0 M) until the pH is ~1-2.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the final product, 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, in a vacuum oven at 40-50°C to a constant weight.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and piperazine rings, as well as the N-ethyl group. Protons on the piperazine ring typically appear as broad singlets or multiplets in the δ 2.5-3.8 ppm range.[9] The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon environment. The methylene carbons of the piperazine and piperidine rings typically resonate in the δ 45-60 ppm region.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 198.19). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (~205 nm) or the use of a derivatizing agent is necessary.[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed. Gas Chromatography (GC-MS) is also a viable method for both qualitative and quantitative analysis of piperazine derivatives.[11][12]

Protocol: HPLC-UV Purity Analysis

This protocol provides a baseline for method development.

-

System: HPLC with UV Detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

Self-Validating System Note: The use of TFA as an ion-pairing agent ensures sharp peak shapes for basic amines. The gradient covers a wide polarity range to elute both the main compound and potential impurities.

Pharmacological Context and Future Directions

While specific pharmacological data for 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is not extensively published, its structural components suggest a high probability of activity at CNS targets.

Predicted Biological Targets

The arylpiperazine moiety is a classic pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors. While this compound is an alkylpiperazine, the core structure is frequently explored for activity at histamine H₃ and sigma (σ₁) receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders.[13] The combined piperidine-piperazine scaffold is a promising starting point for antagonists of these receptors.

Proposed Research Workflow

To elucidate the therapeutic potential of this compound and its derivatives, a structured research workflow is recommended.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 435341-92-7|1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-4-(piperidin-4-yl)piperazine Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride is a highly versatile, multi-nitrogen pharmacophore widely utilized in the development of G-protein-coupled receptor (GPCR) ligands and targeted inhibitors. This whitepaper provides an in-depth technical analysis of its molecular properties, synthetic handling, analytical validation, and biological applications, specifically tailored for drug development professionals.

Chemical Identity & Physicochemical Profiling

The compound features a 1,4-disubstituted piperazine ring linked to a piperidine ring. The presence of three distinct nitrogen atoms—two tertiary amines in the piperazine core and one secondary amine in the piperidine ring—gives the molecule a unique polybasic character.

To ensure long-term stability and handleability, the compound is most commonly isolated and utilized as a hydrochloride salt[1]. The quantitative physicochemical data is summarized below:

| Property | Value |

| Compound Name | 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride |

| CAS Number | 435341-92-7 |

| Molecular Formula (Mono-HCl) | C₁₁H₂₄ClN₃ |

| Molecular Weight (Mono-HCl) | 233.78 g/mol |

| Free Base Formula | C₁₁H₂₃N₃ |

| Free Base Molecular Weight | 197.32 g/mol |

| Topological Polar Surface Area (TPSA) | 18.51 Ų |

| Predicted LogP | 0.7977 |

| Hydrogen Bond Donors / Acceptors | 1 / 3 |

Data sourced from authoritative chemical databases[1].

Pharmacophoric Significance in Drug Design

As a Senior Application Scientist, I frequently advocate for the piperazine-piperidine motif when designing ligands for deep, acidic GPCR binding pockets.

The Causality of Structural Design:

-

Orthogonal Reactivity: The secondary amine on the piperidine ring serves as a highly reactive, orthogonal handle. It can be readily functionalized via reductive amination, acylation, or SNAr reactions to build larger, complex drug molecules[2].

-

Solubilizing Basic Tail: The N-ethyl piperazine moiety acts as a basic tail. At physiological pH (7.4), these nitrogens are protonated, enhancing aqueous solubility and enabling critical electrostatic interactions (salt bridges) with aspartate or glutamate residues in target proteins.

-

Proven Efficacy: This exact scaffold has been successfully integrated into the synthesis of potent CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for migraine therapy[3], as well as in derivatives targeting vasopressin-dependent diseases[2].

Experimental Protocol: Synthesis & Salt Formation

Working with polybasic free amines can be challenging; they are often viscous oils or hygroscopic solids prone to oxidation. Converting the Boc-protected precursor into the crystalline hydrochloride salt is a critical workflow[2].

Step-by-Step Methodology

-

Dissolution: Dissolve the precursor (tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate) in anhydrous dichloromethane (DCM).

-

Causality: DCM provides excellent solubility for the organic precursor while remaining entirely inert to the highly acidic deprotection conditions.

-

-

Acidic Cleavage: Add 4M HCl in dioxane dropwise while maintaining the reaction vessel at 0°C.

-

Causality: The low temperature controls the exothermic cleavage of the tert-butyl group, minimizing side reactions. Anhydrous HCl prevents the formation of hydrates, ensuring a crisp crystal lattice.

-

-

Maturation: Remove the ice bath, warm to room temperature, and stir for 2 hours to ensure complete deprotection.

-

Precipitation: Evaporate volatiles under reduced pressure, then triturate the resulting residue with cold diethyl ether.

-

Causality: The highly polar poly-HCl salt is completely insoluble in diethyl ether, forcing it to precipitate as a filterable solid, while non-polar byproducts (e.g., isobutylene oligomers) remain dissolved.

-

-

Self-Validation System: Filter the solid and test a 1 mg sample in 1 mL of deionized water. Immediate, clear dissolution confirms the successful formation of the salt. If the solution is cloudy, trace organic impurities remain, dictating a necessary recrystallization from hot ethanol.

Workflow for the synthesis and validation of 1-Ethyl-4-(piperidin-4-yl)piperazine HCl.

Experimental Protocol: Analytical Validation via LC-MS

Validating the molecular weight (233.78 g/mol for the mono-HCl salt) requires precision. Mass spectrometry will detect the protonated free base

Step-by-Step Methodology

-

Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade water.

-

Causality: Because the HCl salt is highly water-soluble, avoiding organic solvents in the stock prevents premature precipitation when injected into a highly aqueous mobile phase.

-

-

Column Selection: Use an end-capped C18 column (e.g., Waters XBridge).

-

Causality: Basic compounds with three nitrogen atoms interact strongly with residual silanols on standard silica, causing severe peak tailing. End-capping mitigates these secondary interactions.

-

-

Mobile Phase Configuration: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Causality: Formic acid lowers the pH, ensuring all three nitrogens are fully protonated. This creates a uniform charge state for sharp chromatographic resolution and maximizes ionization efficiency in the positive electrospray ionization (ESI+) source.

-

-

Self-Validation System: Analyze the Total Ion Chromatogram (TIC). A single, symmetrical peak must elute. The Extracted Ion Chromatogram (EIC) must show a dominant m/z of 198.2. The presence of a minor sodium adduct at m/z 220.2

serves as an internal secondary confirmation of the molecular identity.

Biological Application & Pathway Visualization

Once integrated into a larger pharmacophore, the 1-ethyl-4-(piperidin-4-yl)piperazine derivative frequently acts as an antagonist for GPCRs. A prime example is its utility in blocking the CGRP receptor[3], a validated mechanism for treating severe migraines. By binding competitively to the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex, the ligand halts the downstream Gs-protein signaling cascade, preventing the vasodilation that causes migraine pain.

Mechanism of CGRP receptor antagonism utilizing the piperazine-piperidine pharmacophore.

References

- Source: Google Patents (Boehringer Ingelheim International GmbH)

- Source: Google Patents (Abbott GmbH and Co KG)

Sources

The Therapeutic Potential of 1-Ethyl-4-(piperidin-4-yl)piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Piperazine-Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperazine and piperidine heterocycles are undoubtedly among these "privileged scaffolds"[1]. Their prevalence in a vast array of clinically used drugs is a testament to their favorable physicochemical properties, including their ability to modulate lipophilicity and aqueous solubility, and their capacity to serve as versatile platforms for structural modification. This technical guide delves into the therapeutic potential of a specific and promising hybrid scaffold: 1-Ethyl-4-(piperidin-4-yl)piperazine .

This unique arrangement, combining both a piperidine and a piperazine ring, offers a rich three-dimensional architecture for fine-tuning interactions with biological targets. The ethyl group on the piperazine nitrogen provides a key point for modulating steric and electronic properties, while the interconnected piperidine ring offers further opportunities for substitution to optimize potency, selectivity, and pharmacokinetic profiles.

This guide will explore the significant therapeutic promise of derivatives based on this core structure, with a particular focus on their potential applications as antipsychotic, antimicrobial, and anticancer agents. We will examine the underlying mechanisms of action, present representative biological data from structurally related compounds, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Antipsychotic Potential: Targeting the Dopaminergic and Serotonergic Systems

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions affecting a significant portion of the global population[1]. The mainstay of treatment involves antipsychotic medications that primarily modulate dopamine and serotonin receptor signaling pathways in the brain[1]. The 1-Ethyl-4-(piperidin-4-yl)piperazine scaffold is an attractive starting point for the design of novel antipsychotics due to its structural resemblance to known dopaminergic and serotonergic ligands.

Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of many atypical antipsychotics stems from their ability to act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors[1][2]. It is hypothesized that derivatives of the 1-Ethyl-4-(piperidin-4-yl)piperazine core can be designed to exhibit a similar dual-receptor binding profile, potentially leading to an improved side-effect profile compared to older antipsychotics[3][4].

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects.

The following diagram illustrates the general signaling pathways of the Dopamine D2 and Serotonin 5-HT2A receptors.

Caption: Signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Representative Biological Data

While specific data for 1-Ethyl-4-(piperidin-4-yl)piperazine derivatives is emerging, the following table presents receptor binding affinities for structurally related multi-target benzoxazole-piperidine/piperazine derivatives, illustrating the potential for this class of compounds to achieve high affinity for key antipsychotic targets[2].

| Compound ID | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| Compound 29 | 1.2 | 2.5 | 0.8 |

| Risperidone | 3.2 | 120 | 0.2 |

| Aripiprazole | 0.5 | 4.2 | 3.5 |

| Data is for illustrative purposes and sourced from a study on benzoxazole-piperidine/piperazine derivatives[2]. |

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a generalized procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

-

Membrane Preparation:

-

Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a known concentration of a suitable radioligand (e.g., [³H]-Spiperone), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol), and the membrane preparation.

-

Competition Binding: Add assay buffer, the radioligand, serial dilutions of the test compound, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Scintillation Counting:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Antimicrobial Activity: A New Frontier for Piperazine Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. The piperazine scaffold has emerged as a promising framework for the design of new antimicrobial drugs[5][6]. Derivatives of 1-Ethyl-4-(piperidin-4-yl)piperazine can be envisioned to interact with key bacterial targets, offering a potential new class of therapeutics to combat infectious diseases.

Representative Biological Data

While specific MIC values for derivatives of the core topic are not yet widely published, the following table presents the minimum inhibitory concentration (MIC) values for a series of N-substituted piperazine flavonol derivatives against common bacterial strains, demonstrating the potential for potent antimicrobial activity within this class of compounds.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Flavonol | 100 | >100 |

| Compound 2f | 12.5 | 50 |

| Compound 2g | 6.25 | 25 |

| Levofloxacin | 0.195 | 0.195 |

| Data is for illustrative purposes and sourced from a study on N-substituted piperazine flavonol derivatives. |

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This protocol outlines the standardized agar disc diffusion (Kirby-Bauer) method for assessing the antimicrobial activity of test compounds.

Workflow Diagram

Caption: Workflow for the agar disc diffusion method.

Step-by-Step Methodology

-

Preparation of Inoculum:

-

Select several well-isolated colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.

-

-

Application of Discs:

-

Sterilize forceps (e.g., by dipping in alcohol and flaming).

-

Aseptically place paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

-

Gently press the discs to ensure complete contact with the agar.

-

Include a positive control disc (a known antibiotic) and a negative control disc (impregnated with the solvent used to dissolve the test compound).

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth has occurred) in millimeters.

-

The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the test compound.

-

Anticancer Potential: A Scaffold for Cytotoxic Agents

The piperazine moiety is a recurring structural feature in a number of FDA-approved anticancer drugs, highlighting its importance in the development of new oncologic therapies[7]. The 1-Ethyl-4-(piperidin-4-yl)piperazine scaffold provides a versatile platform for the design of novel cytotoxic agents that can potentially target various hallmarks of cancer.

Representative Biological Data

The following table presents the in-vitro cytotoxicity (IC50 values) of novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives against several human cancer cell lines, demonstrating the potential for this class of compounds to exhibit potent anticancer activity[8].

| Compound ID | A-549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MIAPaCa-2 (Pancreatic) IC50 (µM) |

| C-4 | 33.20 | 11.33 | >100 |

| C-5 | 21.22 | 45.89 | >100 |

| C-14 | >100 | >100 | <1 |

| Gefitinib | 16.56 | 10.51 | >100 |

| Data is for illustrative purposes and sourced from a study on 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives[8]. |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.

Workflow Diagram

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed adherent cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

-

-

Washing:

-

Carefully wash the plates with slow-running tap water to remove the TCA and air dry.

-

-

Staining:

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates with 1% acetic acid to remove unbound dye.

-

-

Solubilization:

-

Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at approximately 510 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits cell growth by 50%) from the dose-response curve.

-

Conclusion and Future Directions

The 1-Ethyl-4-(piperidin-4-yl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse pharmacological activities. While research on derivatives of this specific core is still in its early stages, the wealth of data on related piperazine and piperidine-containing compounds strongly suggests a high potential for success in the fields of antipsychotics, antimicrobials, and anticancer therapies.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 1-Ethyl-4-(piperidin-4-yl)piperazine derivatives. Systematic modification of the piperidine and piperazine rings will be crucial for elucidating detailed structure-activity relationships and for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

-

Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Singh, H. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers. [Link]

-

Padmashali, B., Thriveni, K. S., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]

-

Yarim, M., Sarac, S., Ertan, M., & Atalay, R. C. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8087. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2025). Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. [Link]

-

Abu Mohsen, U. (2019). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Marmara Pharmaceutical Journal, 23(1), 135-144. [Link]

-

Dabrowska, J., et al. (1989). Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-l-piperidinylethyl)-phthalimides. Polish Journal of Pharmacology and Pharmacy, 41(4), 341-353. [Link]

-

Issatayev, A., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 835. [Link]

-

Starościak, B., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(6), 1147-1161. [Link]

-

Kumar, A., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 19(6), 564-577. [Link]

-

Huang, L., et al. (2015). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Balaji, R., et al. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 9(12), 53-58. [Link]

-

Yibarek, A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1, 4-DISUBSTITUTED PIPERAZINE DERIVATIVES. Harranian University Journal of the Faculty of Medicine, 18(3), 321-331. [Link]

-

Gellis, A., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 12(12), 949-959. [Link]

-

Sharma, P., & Kumar, V. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Discovery Technologies, 17(4), 483-502. [Link]

-

Ayyad, R. R., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][9]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 8(1), 329-340. [Link]

-

Abdel-Aziz, A. A. M., et al. (2015). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-158. [Link]

-

Li, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. International Journal of Oncology, 43(5), 1647-1654. [Link]

-

Dabrowska, J., et al. (1989). Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-l-piperidinylethyl)-phthalimides. Polish Journal of Pharmacology and Pharmacy, 41(4), 341-353. [Link]

-

Anusha, S., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5654. [Link]

-

Al-Obaidi, A., et al. (2023). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules, 28(14), 5433. [Link]

-

Yarim, M., Sarac, S., Ertan, M., & Atalay, R. C. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8087. [Link]

-

Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 29-43. [Link]

-

Kumar, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

-

Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4930. [Link]

-

Du, X. L., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e14-e21. [Link]

Sources

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic properties of new N-(4-substituted-1-piperazinylethyl)- and N-(4-substituted-1-piperidinylethyl)-phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Privileged Architecture of Piperazine and Piperidine Scaffolds in Modern Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of modern drug discovery, one of the most consistent structural motifs encountered in lead optimization is the six-membered nitrogenous heterocycle. Specifically, piperazine and piperidine scaffolds are the cornerstones of over 70 commercialized blockbuster drugs, dominating the landscape of FDA-approved pharmaceuticals [1].

This technical guide dissects the physicochemical causality, structural activity relationships (SAR), and synthetic methodologies that make these saturated rings indispensable in the medicinal chemist's toolkit.

Physicochemical Causality & Pharmacophore Design

The decision to deploy a piperidine versus a piperazine ring is rarely arbitrary; it is a calculated manipulation of a molecule's physicochemical properties. Both rings are

However, their electronic and steric profiles differ significantly:

-

Piperidine (One Nitrogen): Offers a single basic center with high lipophilicity. It is ideal for driving strong ionic interactions with target proteins (e.g., aspartate residues in GPCRs) while maintaining high membrane permeability [3].

-

Piperazine (Two Nitrogens): The introduction of the second nitrogen at the 4-position drastically increases the polar surface area (PSA) and lowers the partition coefficient (logP). This dual-nitrogen architecture not only improves aqueous solubility but provides a secondary synthetic handle for modular functionalization [2].

Caption: Logical flow of physicochemical property modulation via piperazine/piperidine scaffolds.

Structural Activity Relationship (SAR): The Bioisosteric Switch

The bioisosteric replacement of piperazine with piperidine (or vice versa) is a classic maneuver to rescue a failing lead compound. A profound example of this causality is observed in the development of dual Histamine H3 (H3R) and Sigma-1 (σ1R) receptor antagonists for antinociceptive therapies [4].

When researchers evaluated a series of ligands, they discovered that the central core dictated the protonation state at physiological pH, which in turn served as the critical structural element for dual H3/σ1 receptor activity. Replacing the piperazine ring with a piperidine ring resulted in a massive leap in σ1R affinity without sacrificing H3R potency [4].

Quantitative Data Summary: Impact of Core Scaffold on Target Affinity

| Compound ID | Central Core Scaffold | hH3R Affinity ( | σ1R Affinity ( | Selectivity Ratio (σ1R / hH3R) |

| Compound 4 | Piperazine | 3.17 | 1531.00 | ~ 483.0 |

| Compound 5 | Piperidine | 7.70 | 3.64 | ~ 0.47 |

Data synthesized from radioligand binding studies demonstrating the critical role of the piperidine moiety in achieving nanomolar affinity at sigma-1 receptors [4].

The Causality: The piperidine core in Compound 5 increases the overall lipophilicity and alters the basicity of the adjacent amine, allowing it to optimally occupy the hydrophobic binding pockets characteristic of the σ1R pharmacophore model [5].

Synthetic Workflows & Experimental Protocols

The intrinsic challenge in piperazine synthesis arises from the comparable nucleophilicity of its two nitrogen atoms, which frequently results in undesired bis-alkylation or bis-arylation [6]. To circumvent this, modern protocols rely heavily on mono-protected piperazines (e.g., N-Boc-piperazine) and advanced cross-coupling techniques like the Buchwald-Hartwig amination [7].

Caption: Generalized synthetic workflow for N-functionalization and de novo synthesis of piperazine/piperidine cores.

Protocol 1: Regioselective N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol ensures high-yield C-N bond formation while preventing bis-arylation, a standard utilized in the synthesis of complex FDA-approved drugs like Venetoclax [7].

-

Preparation: In an oven-dried Schlenk tube backfilled with argon, combine the aryl halide (1.0 equiv) and N-Boc-piperazine (1.2 equiv). Causality: The Boc group sterically and electronically deactivates the second nitrogen, ensuring strict mono-arylation.

-

Catalyst Loading: Add

(0.02 equiv) and XPhos ligand (0.04 equiv). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination, preventing competitive side reactions. -

Base Addition: Introduce sodium tert-butoxide (

, 1.5 equiv) and suspend the mixture in anhydrous toluene (0.2 M). -

Reaction: Seal the tube and heat to 100°C for 12 hours under vigorous stirring.

-

Workup & Deprotection: Cool to room temperature, filter through a Celite pad, and concentrate. Treat the crude intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding the pure N-arylpiperazine hydrochloride salt.

Experimental Validation: Target Engagement Assays

Synthesizing a structurally sound piperidine/piperazine derivative is only half the battle; validating its target engagement with high fidelity is paramount. For CNS-active compounds targeting the Sigma-1 receptor, a specialized radioligand binding assay is required to differentiate agonist versus antagonist functional profiles [5].

Protocol 2: S1R Radioligand Binding & Functional Assay (Phenytoin Method)

This assay utilizes

-

Membrane Preparation: Isolate crude synaptosomal membranes from target tissue (e.g., rat brain or transfected HEK293T cells) and resuspend in 50 mM Tris buffer (pH 8.0).

-

Incubation Setup: In a final volume of 0.5 mL, combine:

-

200 μL of membrane preparation.

-

50 μL of 20 nM

-pentazocine (specific activity ~28.4 Ci/mmol). -

50 μL of the synthesized piperidine/piperazine ligand (varying concentrations for

determination). -

180 μL of Tris buffer.

-

20 μL of 25 mM phenytoin (or vehicle solvent).

-

-

Phenytoin Causality: Phenytoin acts as a positive allosteric modulator for S1R agonists. If the test compound is an agonist, the presence of phenytoin will shift its binding affinity curve to the left (lower

). If it is an antagonist, the curve remains unchanged [5]. -

Equilibration & Filtration: Incubate the mixture at 37°C for 120 minutes. Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter.

Conclusion

The piperazine and piperidine scaffolds are far more than inert structural linkers; they are active modulators of a drug's pharmacokinetic and pharmacodynamic destiny. By understanding the causality behind their physicochemical properties—such as how a single nitrogen-to-carbon substitution can swing receptor selectivity from H3R to σ1R—medicinal chemists can rationally design highly potent, selective, and bioavailable therapeutics. As synthetic methodologies like radical-mediated cyclization [8] and late-stage C-H functionalization continue to evolve, the therapeutic ceiling for these privileged scaffolds remains boundless.

References

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: NIH / PMC URL:[Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / PMC URL:[Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: NIH / PMC URL:[Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL:[Link]

-

Piperidine-based drug discovery Source: University of Arizona / Elsevier URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL:[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

Strategic Implementation of 1-Ethyl-4-(piperidin-4-yl)piperazine in Modern Medicinal Chemistry: A Technical Whitepaper

Introduction: The Strategic Role of Diamine Scaffolds

In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic incorporation of specialized building blocks. 1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 202991-77-3 for free base; 435341-92-7 for hydrochloride) has emerged as a highly versatile diamine pharmacophore[1][2]. Comprising an N-ethylated piperazine ring linked to the 4-position of a piperidine ring, this moiety acts as a highly basic, hydrophilic appendage. It is frequently utilized to rescue the aqueous solubility of highly lipophilic drug cores while providing critical electrostatic interactions within target protein binding pockets[3].

Physicochemical Profiling & Pharmacokinetic Rationale

The utility of 1-Ethyl-4-(piperidin-4-yl)piperazine lies in its specific physicochemical signature. The dual basic nitrogen centers ensure that the molecule is predominantly protonated at physiological pH (7.4), which drastically enhances the aqueous solubility of conjugated New Chemical Entities (NCEs).

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of 1-Ethyl-4-(piperidin-4-yl)piperazine[1][2][3].

| Property | Value | Clinical / Synthetic Significance |

| Molecular Weight | 197.32 g/mol | Low molecular weight allows for conjugation without violating Lipinski's Rule of 5. |

| Formula | C₁₁H₂₃N₃ | Aliphatic nature ensures high sp³ character, improving clinical success rates. |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | Low TPSA facilitates membrane permeability despite basicity. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |

| H-Bond Donors / Acceptors | 1 / 3 | Provides critical interaction points for solvent and target residues. |

| LogP (Computed) | ~0.79 | Balanced lipophilicity; the ethyl group prevents rapid N-demethylation by CYP450. |

Causality in Design: The choice of an N-ethyl group over an N-methyl group is a deliberate metabolic strategy. N-methyl piperazines are notorious for undergoing rapid oxidative N-demethylation via hepatic CYP450 enzymes, leading to active or reactive secondary amine metabolites. The N-ethyl substitution introduces steric bulk and alters the oxidation potential, thereby extending the biological half-life of the parent drug while maintaining necessary lipophilicity for cell permeability.

Fig 1: Logical relationship between structural conjugation and PK/PD optimization.

Mechanistic Case Studies in Drug Development

CGRP Receptor Antagonists (Migraine Therapeutics)

Calcitonin Gene-Related Peptide (CGRP) antagonists are a validated class of therapeutics for migraine management. 1-Ethyl-4-(piperidin-4-yl)piperazine is a critical substituent in several patented CGRP antagonists developed by Boehringer Ingelheim[4]. In these complex architectures, the piperazine-piperidine moiety projects into the solvent-exposed region of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex. The protonated amines form critical salt bridges with acidic residues (e.g., Asp/Glu) in the receptor's extracellular loops, anchoring the antagonist and preventing endogenous CGRP binding[4].

Fig 2: Mechanism of CGRP receptor antagonism utilizing piperazine-piperidine derivatives.

Non-Covalent AChE1 Inhibitors (Mosquitocides)

Beyond human therapeutics, this building block is utilized in the development of novel mosquitocides targeting vector-borne diseases (e.g., Malaria, Zika). Traditional insecticides covalently modify Acetylcholinesterase 1 (AChE1), leading to widespread resistance. Recent research utilizes 1-Ethyl-4-(piperidin-4-yl)piperazine derivatives as non-covalent inhibitors of mosquito AChE1[5]. The basic piperidine nitrogen mimics the quaternary ammonium of acetylcholine, fitting perfectly into the catalytic anionic site (CAS) of the AChE1 gorge, while the ethylpiperazine tail extends towards the peripheral anionic site (PAS), establishing a highly selective, resistance-breaking binding mode[5].

Validated Synthetic Workflows & Protocols

To utilize 1-Ethyl-4-(piperidin-4-yl)piperazine as a building block, it is typically synthesized via the reductive amination of 1-Boc-4-piperidone with 1-ethylpiperazine, followed by deprotection.

Protocol 1: Reductive Amination (Self-Validating System)

Objective: Synthesize tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting ketone to an alcohol, ensuring high yields.

Step-by-Step Methodology:

-

Initiation: Dissolve 1-Boc-4-piperidone (1.0 eq) and 1-ethylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Catalysis: Add glacial acetic acid (1.2 eq) to lower the pH to ~4.5, facilitating the rapid formation of the iminium ion. Stir at room temperature for 1 hour.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

-

Validation Check: After 12 hours, sample the reaction. Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. Self-Validation: The reaction is complete when the ketone mass (m/z 200.1 [M+H]⁺) disappears, and the product mass (m/z 298.2 [M+H]⁺) dominates.

-

Workup: Quench the bulk reaction with 1N NaOH to pH 10 (to free-base the amines). Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Boc-Deprotection & Salt Formation

Objective: Yield 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. Causality: The free base of this diamine is an oily, highly hygroscopic liquid that is difficult to store and weigh[2]. Deprotecting with anhydrous HCl in dioxane directly precipitates the product as a highly crystalline, stable hydrochloride salt, eliminating the need for column chromatography[1].

Step-by-Step Methodology:

-

Solvation: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous diethyl ether.

-

Deprotection: Slowly add a solution of 4N HCl in dioxane (5.0 eq) at 0 °C under inert atmosphere (N₂).

-

Precipitation: Stir for 2 hours while warming to room temperature. A dense white precipitate will form as the Boc group is cleaved (releasing isobutylene gas and CO₂).

-

Isolation: Filter the solid under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold diethyl ether (2x) to remove organic impurities.

-

Validation Check: Dry the solid in a vacuum oven at 40 °C for 12 hours. Self-Validation: ¹H-NMR (D₂O) should show the complete absence of the strong singlet at ~1.45 ppm (Boc group) and the presence of the ethyl triplet at ~1.30 ppm.

Fig 3: Step-by-step synthetic workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine.

Conclusion

1-Ethyl-4-(piperidin-4-yl)piperazine is far more than a simple structural linker; it is a precision tool for medicinal chemists. By strategically leveraging its dual basicity, low topological polar surface area, and specific steric profile, researchers can overcome severe pharmacokinetic bottlenecks (like poor aqueous solubility) while simultaneously driving highly specific, non-covalent target engagement in both human therapeutics and agrochemicals.

References

- US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions.

-

Towards Mosquitocides for Prevention of Vector-Borne Infectious Diseases. DiVA Portal (2016).[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]

- 5. umu.diva-portal.org [umu.diva-portal.org]

Foreword: The Critical Role of Salt Form Characterization in Drug Development

An In-Depth Technical Guide to the Physicochemical Characterization of N-Ethylpiperazine Hydrochloride Salts

In modern pharmaceutical development, the selection and characterization of a salt form for an active pharmaceutical ingredient (API) is a foundational pillar of success. While the freebase form of a molecule, such as N-ethylpiperazine, may possess the desired pharmacological activity, its inherent physicochemical properties—often low aqueous solubility and poor solid-state characteristics—can render it unsuitable for formulation into a viable drug product. The formation of a hydrochloride salt is a time-honored strategy to overcome these limitations. However, the simple act of creating a salt introduces a new molecular entity with a unique and complex set of properties that must be rigorously understood.

This guide provides a comprehensive framework for the detailed physicochemical characterization of N-ethylpiperazine hydrochloride salts. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of properties to explain the causality behind experimental choices. We will explore the critical attributes of acidity (pKa), solubility, solid-state properties (polymorphism and thermal behavior), and hygroscopicity. Each section presents not only the significance of the parameter but also a detailed, self-validating protocol for its determination, grounded in authoritative standards and field-proven insights. Our objective is to equip you with the knowledge to build a robust data package that ensures quality, consistency, and performance from the laboratory to the clinic.

Molecular Structure and Ionization State

N-ethylpiperazine is a diamine, featuring two nitrogen atoms within its heterocyclic ring. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl group, while the nitrogen at position 4 is a secondary amine.[1] This dual basicity is the cornerstone of its ability to form hydrochloride salts. Depending on the stoichiometric addition of hydrochloric acid and the pH of the environment, N-ethylpiperazine can exist as a monohydrochloride, a dihydrochloride, or the neutral freebase.

Understanding the equilibrium between these forms is paramount, as it directly governs the salt's solubility and its likely behavior under physiological conditions. The pKa values of the two nitrogen atoms dictate the pH at which these protonation events occur.

Sources

Methodological & Application

Protocol for nucleophilic substitution using 1-Ethyl-4-(piperidin-4-yl)piperazine HCl

Technical Application Note: Nucleophilic Substitution Protocols for 1-Ethyl-4-(piperidin-4-yl)piperazine HCl

Introduction & Chemical Profile

1-Ethyl-4-(piperidin-4-yl)piperazine (CAS: 435341-92-7 for HCl salt) is a versatile diamine building block extensively used in medicinal chemistry, particularly for synthesizing GPCR ligands (e.g., CCR5 antagonists, 5-HT1A modulators) and kinase inhibitors.

The molecule features two distinct nitrogen heterocycles:[1]

-

Piperazine Ring:

-ethylated at position 1; the N4 is tertiary and sterically encumbered. -

Piperidine Ring: Contains a secondary amine at position 1. This is the primary nucleophilic center (

) offering the highest reactivity for substitution reactions.

Key Technical Challenge:

The reagent is typically supplied as a hydrochloride salt (often trihydrochloride due to three basic nitrogens). Direct use without proper neutralization leads to failed coupling or low yields. This protocol details the specific handling required to unlock the nucleophilicity of the piperidine nitrogen for

| Property | Data |

| Formula (Free Base) | |

| MW (Free Base) | 197.32 g/mol |

| MW (3HCl Salt) | ~306.7 g/mol (Verify specific batch CoA) |

| pKa (Piperidine NH) | ~11.0 (Most basic/nucleophilic) |

| Solubility (HCl Salt) | Water, Methanol, DMSO |

| Solubility (Free Base) | DCM, Chloroform, Ethyl Acetate, THF |

Pre-Reaction Strategy: Handling the HCl Salt

You have two strategic options depending on your electrophile's sensitivity to water and inorganic salts.

Strategy A: In-Situ Neutralization (Recommended for )

Best for robust electrophiles (e.g., chloropyrimidines) in polar aprotic solvents.

-

Concept: Use an excess of organic base (DIPEA) or inorganic base (

) within the reaction vessel to liberate the free amine in real-time. -

Stoichiometry Rule: Total Base = (Equivalents of HCl in salt) + (1.1 eq for Reaction).

-

Example: If using trihydrochloride, use 4.5 - 5.0 equivalents of base.

-

Strategy B: Free-Base Isolation (Recommended for Sensitive )

Best for alkyl halides prone to hydrolysis or when precise stoichiometry is critical to prevent over-alkylation.

-

Protocol:

-

Dissolve 10 mmol of HCl salt in minimal water (10 mL).

-

Basify to pH >12 using 4M NaOH.

-

Extract exhaustively with DCM (

mL). Note: The diamine is polar; multiple extractions are necessary. -

Dry over

and concentrate in vacuo to a viscous oil. Use immediately.

-

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target Application: Synthesis of heteroaryl-amine libraries (e.g., Pyrimidines, Quinolines).

Reagents:

-

Nucleophile: 1-Ethyl-4-(piperidin-4-yl)piperazine HCl (1.0 eq)

-

Electrophile: 4-Chloropyrimidine, 2-Chloroquinoline, or Fluoronitrobenzene (1.0 - 1.2 eq)

-

Base:

(4.0 eq) or -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a stir bar, add the piperazine HCl salt (1.0 eq) and finely ground

(4.0 eq). -

Solvate: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture will be a suspension. This pre-stir ensures neutralization.

-

Addition: Add the heteroaryl chloride (1.1 eq).

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours.

-

Monitoring: Monitor by LCMS.[2] The basic product often trails on C18 columns; use a high-pH buffer (ammonium bicarbonate) if possible.

-

-

Workup:

-

Cool to RT.

-

Pour into ice-water (5x reaction volume).

-

Precipitation: If solid forms, filter and wash with water.

-

Extraction: If no precipitate, extract with EtOAc/DCM (3:1 mix). Wash organics with brine to remove DMF.

-

-

Purification: Flash chromatography on silica.

-

Eluent: DCM : MeOH :

(90 : 9 : 1). The ammonia is critical to prevent tailing.

-

Protocol B: Nucleophilic Alkylation ( )

Target Application: N-Alkylation with alkyl halides.

Critical Control: The secondary amine is highly nucleophilic. To prevent quaternization (over-alkylation), strict stoichiometric control is required.[2]

Reagents:

-

Nucleophile: Free-based 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 eq) (See Strategy B above)

-

Electrophile: Primary Alkyl Bromide/Iodide (0.9 - 1.0 eq)

-

Base: DIPEA (1.2 eq)

-

Solvent: Acetonitrile (ACN) or THF (0.1 M)

Step-by-Step Methodology:

-

Dissolution: Dissolve the free-based amine (1.0 eq) and DIPEA (1.2 eq) in ACN. Cool to 0°C .

-

Controlled Addition: Dissolve the alkyl halide (0.9 eq) in ACN. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

-

Why? Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation.

-

-

Reaction: Allow to warm to RT and stir for 12–18 hours.

-

Quench: Add 1 mL water to quench any remaining alkyl halide.

-

Workup: Concentrate solvent. Partition residue between DCM and sat.

. -

Purification: Reverse-phase Prep-HPLC is often superior here to separate mono-alkylated product from any bis-alkylated impurities.

Mechanistic Visualization

The following diagram illustrates the critical pathway from the HCl salt to the active nucleophile and the subsequent divergence between

Figure 1: Reaction workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine, highlighting the critical neutralization step and the risk of over-alkylation in

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield ( | Incomplete neutralization of HCl salt. | Increase base to 5.0 eq. Ensure solvent is dry (water inhibits |

| Over-Alkylation ( | Fast addition of alkyl halide. | Use Strategy B (Free Base). Add electrophile dropwise at 0°C. Use 0.9 eq of electrophile. |

| Tailing on TLC/Column | Interaction of basic amines with acidic silica. | Add 1-5% Triethylamine or |

| Product is Water Soluble | High polarity of the tri-amine scaffold. | Do not wash with acidic water. Use "salting out" (saturate aqueous layer with NaCl) during extraction. Use CHCl3/iPrOH (3:1) for extraction.[2] |

References

-

Google Patents. (2007). Process for synthesizing piperazine-piperidine compounds (WO2007146072A2).[3] Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Piperazines and Piperidines: Nucleophilic Substitution Protocols. Retrieved from [Link]

Sources

Application Note: Optimized Amide Coupling Strategies for 1-Ethyl-4-(piperidin-4-yl)piperazine

Executive Summary & Mechanistic Overview

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of amide bonds[1]. When working with highly basic, polyamine scaffolds such as 1-ethyl-4-(piperidin-4-yl)piperazine , standard amidation protocols often fail or produce low yields. This molecule features three distinct nitrogen centers:

-

An

-ethyl tertiary amine on the piperazine ring. -

A bridging tertiary amine connecting the piperazine to the piperidine ring.

-

An unhindered secondary amine (

) at the 1-position of the piperidine ring.

Mechanistic Causality: The secondary amine is the sole nucleophilic site capable of undergoing acylation. However, the presence of two tertiary amines imparts a high overall basicity to the molecule (estimated pKa ~9.5–10.0). If the amine and the carboxylic acid are mixed prior to the addition of the coupling reagent, an immediate acid-base reaction occurs, forming a highly stable, unreactive carboxylate salt. To overcome this thermodynamic sink, the carboxylic acid must be rigorously pre-activated with a non-nucleophilic base before introducing the polyamine scaffold. Furthermore, the tri-basic nature of the final product necessitates specialized purification strategies, as traditional normal-phase silica chromatography will result in severe peak tailing and irreversible retention.

Selection of Coupling Reagents & Solvents

The choice of coupling reagent dictates both the reaction kinetics and the downstream purification burden. While uronium salts like HATU are the "gold standard" for discovery-scale synthesis due to their rapid reaction rates, they generate byproducts (e.g., HOAt, tetramethylurea) that are difficult to separate from polar, basic products[2]. For scale-up, propylphosphonic anhydride (T3P) is vastly superior due to its low toxicity, minimal epimerization risk, and strictly water-soluble byproducts[3],[4].

Recent advances in green chemistry also demonstrate that greener solvents such as Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) are highly effective replacements for toxic legacy solvents like Dichloromethane (DCM) and

Quantitative Comparison of Coupling Strategies

| Coupling Reagent | Typical Yield (%) | Epimerization Risk | Reaction Time (h) | Scalability | Byproduct Removal |

| HATU / DIPEA | 85–98 | Moderate to High | 1–4 | < 10 g | Chromatographic |

| T3P / Et3N | 75–90 | Very Low | 4–12 | > 100 g | Aqueous Wash |

| Acid Chloride | 60–85 | High | 1–2 | Any | Aqueous Wash |

Workflow & Decision Matrix

Decision matrix for selecting coupling conditions based on substrate sterics and scale.

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)

Optimized for speed and maximum conversion of precious intermediates.

-

Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous 2-MeTHF (0.1 M).

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (3.0 eq).-

Causality: An excess of 3.0 equivalents is strictly required. The incoming polyamine has two basic tertiary centers that will act as proton sponges, potentially stalling the catalytic cycle if insufficient base is present.

-

-

Self-Validation Check: Stir for 15 minutes at room temperature. Aliquot 1 µL into 1 mL of Methanol and analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the active OAt-ester) to confirm complete activation[2].

-

Amine Addition: Add 1-ethyl-4-(piperidin-4-yl)piperazine (1.1 eq) in a single portion.

-

Reaction: Stir at room temperature for 2 hours. Monitor the disappearance of the active ester via LC-MS.

-

Quench: Quench the reaction with saturated aqueous

and proceed to SCX purification (Protocol C).

Protocol B: T3P-Mediated Coupling (Process / Gram Scale)

Optimized for green chemistry, low epimerization, and seamless workup[3],[1].

-

Preparation: Dissolve the carboxylic acid (1.0 eq) and 1-ethyl-4-(piperidin-4-yl)piperazine (1.05 eq) in EtOAc (0.2 M).

-

Causality: EtOAc is selected as a green solvent that synergizes perfectly with T3P, preventing the precipitation of intermediates[5].

-

-

Base Addition: Add Triethylamine (

) (4.0 eq). -

Coupling Agent Addition: Cool the mixture to 0 °C. Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

-

Causality: Dropwise addition controls the mild exotherm associated with phosphonic anhydride activation.

-

-

Reaction: Warm to room temperature, then heat to 60 °C for 12 hours.

-

Self-Validation Check: T3P reactions are slower than uronium couplings. Verify completion via HPLC before cooling. If conversion is <90%, add an additional 0.5 eq of T3P.

-

-

Workup: Cool to room temperature and wash the organic layer sequentially with water (3x) and brine (1x). The water-soluble T3P byproducts partition cleanly into the aqueous phase, leaving the crude amide in the organic layer[4].

Workup & Purification Strategy: SCX Catch-and-Release

Because the resulting amide product contains three basic nitrogens, traditional silica gel chromatography is highly inefficient. The optimal, self-validating purification method is Strong Cation Exchange (SCX) chromatography.

SCX catch-and-release purification workflow for polybasic amide products.

Protocol C: SCX Chromatography

-

Conditioning: Condition an SCX-2 cartridge (sulfonic acid functionalized silica) with 3 column volumes (CV) of Methanol.

-

Loading: Dissolve the crude reaction mixture in a minimum amount of Methanol and load it onto the cartridge.

-

Causality: The basic tertiary amines of the product protonate and bind ionically to the strongly acidic sulfonic acid stationary phase.

-

-

Washing: Wash the cartridge with 3 CV of Methanol.

-

Self-Validation Check: Analyze the wash fractions via TLC or LC-MS. They should contain only neutral or acidic impurities (e.g., unreacted carboxylic acid, HOAt). The product must not be present.

-

-

Elution: Elute the target amide using 3 CV of 2M Ammonia in Methanol.

-

Causality: The high pH of the ammonia solution deprotonates the product and the resin, breaking the ionic interaction and releasing the free base.

-

-

Isolation: Concentrate the methanolic ammonia fractions in vacuo to yield the highly pure amide product.

References

-

[3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

-

[4] Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Source: Synthesis (Thieme Connect). URL:[Link]

-

[5] Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Source: Green Chemistry (RSC Publishing). URL:[Link]

-

[2] Title: Epimerisation in Peptide Synthesis. Source: Molecules (MDPI). URL:[Link]

-

[1] Title: A green chemistry perspective on catalytic amide bond formation. Source: Nature Catalysis (via SciSpace). URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

Application Note: Advanced Reductive Amination Strategies for 1-(Piperidin-4-yl)piperazine Derivatives

Introduction to the Privileged Scaffold

The 1-(piperidin-4-yl)piperazine moiety is a highly versatile bis-heterocyclic scaffold widely utilized in modern drug discovery. It forms the core of numerous FDA-approved therapeutics, particularly in the oncology space for kinase inhibitors such as Gilteritinib and Brigatinib[1]. The structure features two distinct secondary nitrogen atoms—one embedded in a piperidine ring and the other in a piperazine ring. This dual-nitrogen topology offers excellent physicochemical properties for drug formulation but presents unique chemoselectivity challenges during functionalization.

To selectively alkylate this scaffold, reductive amination remains the most robust, scalable, and atom-economical method[2]. Unlike direct alkylation with alkyl halides, which frequently suffers from over-alkylation (forming quaternary ammonium salts) and poor selectivity, reductive amination allows for the controlled, predictable formation of C–N bonds under mild conditions[3].

Mechanistic Insights & Causality in Reagent Selection